Deprotonation–electrophile trapping of terminal epoxides

Organic & Biomolecular Chemistry Pub Date: 2005-04-13 DOI: 10.1039/B502888D

Abstract

Organolithium-induced deprotonation of terminal epoxides in the presence of appropriate diamine ligands allows trapping with a range of electrophiles, yielding functionalised di- and tri-substituted epoxides in good yields and with control of stereochemistry at the epoxide.

Graphical abstract: Deprotonation–electrophile trapping of terminal epoxides
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